
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is an organic compound with the molecular formula C15H21NO7. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, an ethoxyphenyl group, and an ester functional group, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various chemical compounds. Its utility in synthesizing derivatives underscores its importance in chemical research and development.
Industrial Production
In industrial settings, this compound is produced using optimized methods that enhance yield and efficiency. Continuous flow reactors are often employed to ensure consistent product quality during large-scale synthesis.
Biological Research
Potential Biological Activity
Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biomolecules, suggesting that the amino group can form hydrogen bonds while the ethoxyphenyl group may engage in hydrophobic interactions. These properties could modulate enzyme and receptor activities, leading to various biological effects.
Therapeutic Investigations
The compound is being investigated for its potential therapeutic properties. It is considered a precursor for drug development, particularly in creating novel pharmaceuticals targeting specific diseases. The exploration of its pharmacological effects continues to be a significant area of research.
Table 1: Summary of Research Findings on this compound
Study Reference | Focus Area | Key Findings |
---|---|---|
Organic Synthesis | Used as a reagent for synthesizing complex organic compounds. | |
Biological Activity | Exhibits potential interactions with biomolecules affecting enzymatic activity. | |
Therapeutic Properties | Investigated as a precursor for drug development with promising therapeutic applications. |
Industrial Applications
This compound is also utilized in the production of various industrial chemicals and materials. Its chemical properties make it suitable for applications requiring specific reactivity and stability, further emphasizing its versatility across different sectors.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(2-phenyl)propanoate
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. Its oxalate salt form also enhances its solubility and stability, making it suitable for various applications .
Biological Activity
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H17NO2⋅C2H2O4. It features an amino group, an ethoxy-substituted phenyl group, and an ester functional group that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may play a role in regulating metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or metabolic disorders.
- Receptor Binding : The structural components allow for binding to various receptors, potentially modulating their activity. This can influence signaling pathways related to pain, inflammation, or other physiological responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
A study demonstrated that this compound could inhibit the activity of certain enzymes linked to inflammatory responses. This was assessed using in vitro assays where the compound showed significant inhibition compared to control groups. -
Receptor Binding Analysis :
Research into the receptor binding capabilities revealed that the compound interacts with receptors associated with pain modulation. This interaction suggests potential applications in analgesic therapies. -
Antioxidant Properties :
Preliminary investigations indicated that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. -
In Vivo Studies :
Animal model studies have shown that administration of the compound results in reduced markers of inflammation and improved metabolic profiles, suggesting therapeutic potential for conditions such as diabetes and obesity.
Properties
IUPAC Name |
ethyl 3-amino-3-(2-ethoxyphenyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.C2H2O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2;3-1(4)2(5)6/h5-8,11H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWZFALPBLRHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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